molecular formula C11H18ClNO B1463323 [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride CAS No. 1269127-58-3

[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride

Cat. No. B1463323
M. Wt: 215.72 g/mol
InChI Key: AABLBZVYGXIQCJ-UHFFFAOYSA-N
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Description

“[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1269127-58-3 . It has a molecular weight of 215.72 . The IUPAC name for this compound is 2-(4-ethylphenoxy)-N-methylethanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride” is 1S/C11H17NO.ClH/c1-3-10-4-6-11(7-5-10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride” is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a tightly closed container in a cool, dry, ventilated area .

Scientific Research Applications

Environmental Impact and Fate of Phenolic Compounds

Phenolic compounds, including parabens and phenoxy herbicides, are widely used in various products and have been detected in aquatic environments. They may act as weak endocrine disrupter chemicals, and their fate, behavior, and potential transformation products in water bodies have been extensively studied. Research shows that while some phenolic compounds are biodegradable, they can be persistent in surface waters and sediments due to continuous introduction into the environment. Their transformation can lead to the formation of more stable and potentially toxic by-products, emphasizing the need for further studies on their environmental impact and degradation pathways (Haman et al., 2015).

Toxicology and Pharmacology

Phenolic compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and others within the phenoxy herbicide category have been the subject of toxicological and pharmacological studies. These studies focus on their sorption behavior, mechanisms of toxicity, and potential health impacts. For instance, the sorption of phenoxy herbicides to soil and organic matter is crucial for understanding their environmental persistence and mobility. Moreover, the toxicological profiles of substances like paraquat and chlorogenic acid reveal both the potential risks and beneficial antioxidant properties they may hold, offering a dual perspective on their impact on health (Werner et al., 2012); (Dinis-Oliveira et al., 2008); (Santana-Gálvez et al., 2017).

Antioxidant Applications and Food Additives

Some derivatives of phenolic compounds have been explored for their antioxidant properties, suggesting potential applications as food additives or in pharmaceutical formulations to combat oxidative stress-related diseases. The search for new organic compounds with pronounced antioxidant activity leads to the synthesis of various derivatives, including those based on phloroglucinol and methylviologen. These compounds not only exhibit high antioxidant activity but also possess properties that could deactivate metal ions, further broadening their application scope (Alexanyan et al., 2019).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-ethylphenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-10-4-6-11(7-5-10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABLBZVYGXIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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